N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide
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Overview
Description
N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their stability and are often used as intermediates in organic synthesis. This particular compound features a phthalimide core with a substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide typically involves the reaction of phthalic anhydride with a primary amine. The primary amine in this case is 4-[2-(3-methoxyphenyl)ethyl]aniline. The reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond .
Industrial Production Methods
Industrial production of phthalimides, including this compound, often employs high-temperature dehydrative condensation of phthalic anhydride with the corresponding amine. This method is favored due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide involves its interaction with various molecular targets. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity. The substituted phenyl group can enhance the compound’s binding affinity to specific targets, making it a valuable molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Methoxyphenyl)ethyl)phthalimide
- N-(4-Bromobutyl)phthalimide
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
Uniqueness
N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential biological activity compared to other phthalimide derivatives .
Properties
Molecular Formula |
C23H19NO3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-[2-(3-methoxyphenyl)ethyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-27-19-6-4-5-17(15-19)10-9-16-11-13-18(14-12-16)24-22(25)20-7-2-3-8-21(20)23(24)26/h2-8,11-15H,9-10H2,1H3 |
InChI Key |
CNZNMDJWLSHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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